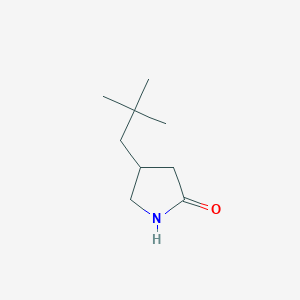

4-(2,2-Dimethylpropyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(2,2-dimethylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,3)5-7-4-8(11)10-6-7/h7H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAKCJZKHOTURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The most authoritative and efficient preparation method for 4-(2,2-Dimethylpropyl)pyrrolidin-2-one involves a two-step process:

Formation of Bisamides

γ-Butyrolactone is reacted with diamines bearing appropriate substituents (including 2,2-dimethylpropyl groups) to form bisamide intermediates. This step is typically conducted at elevated temperatures (100–300 °C) with simultaneous or subsequent removal of water by distillation to drive the reaction toward amide formation.Catalytic Hydrogenation of Bisamides

The bisamide intermediates undergo partial or complete catalytic hydrogenation to yield the corresponding bispyrrolidine compounds, including this compound. This hydrogenation is performed using heterogeneous catalysts containing metals such as Raney cobalt, Raney nickel, or doped/undoped Cu—Cr catalysts under high hydrogen pressure (100–350 bar) and elevated temperatures (100–300 °C).

Detailed Reaction Conditions and Catalysts

| Step | Reaction Type | Reactants | Conditions | Catalyst Type | Catalyst Metals | Remarks |

|---|---|---|---|---|---|---|

| I | Bisamide formation | γ-Butyrolactone + diamines | 100–300 °C, water removal by distillation | None (thermal reaction) | N/A | High temperature promotes amide formation |

| II | Catalytic hydrogenation | Bisamides | 100–300 °C, 100–350 bar H2 pressure | Heterogeneous catalysts | Raney Co, Raney Ni, Cu—Cr type | Efficient hydrogenation to pyrrolidinones |

- The diamines used are structurally varied but include those with 2,2-dimethylpropyl substituents to target the desired product.

- The hydrogenation catalysts are chosen for their activity and selectivity toward amide reduction without excessive side reactions.

- The process avoids the use of excess amines, improving atom economy and reducing purification steps.

Comparison with Other Methods

The two-step method is more straightforward, economical, and environmentally friendly compared to older methods involving multiple steps, toxic reagents, or catalyst removal.

Research Findings and Notes

- The reaction of γ-butyrolactone with diamines to form bisamides is well-documented as a high-temperature condensation with water removal.

- Catalytic hydrogenation of amides to pyrrolidinones is catalyzed effectively by metals such as Pt, Pd, Ru, Rh, Ni, Co, Cu, Cr, and Fe, with Raney-type catalysts and Cu—Cr doped catalysts showing particular promise.

- Hydrogenation conditions (temperature, pressure, catalyst type) critically influence the selectivity and yield of this compound.

- The method can be adapted to produce symmetrical and unsymmetrical bispyrrolidine compounds by varying the diamine structure.

- The process has been patented and described in detail in recent patent literature, confirming its novelty and industrial applicability.

Summary Table of Preparation Method

| Parameter | Description/Value |

|---|---|

| Starting Material 1 | γ-Butyrolactone |

| Starting Material 2 | Diamines with 2,2-dimethylpropyl substituent |

| Intermediate | Bisamides |

| Reaction Step I Conditions | 100–300 °C, water removal by distillation |

| Reaction Step II Conditions | 100–300 °C, 100–350 bar H2 pressure |

| Catalysts Used | Raney cobalt, Raney nickel, Cu—Cr catalysts |

| Product Yield and Purity | High, with low emissions |

| Industrial Relevance | Catalyst synthesis for polyurethane foams |

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the pyrrolidinone ring, which is highly reactive due to its electron-rich nature .

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2,2-Dimethylpropyl)pyrrolidin-2-one has a wide range of applications in scientific research. It is used as a versatile building block in organic synthesis due to its reactivity and ability to form various derivatives . In chemistry, it serves as a precursor for the synthesis of more complex molecules . In biology and medicine, pyrrolidinone derivatives are studied for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities . Additionally, this compound is used in the development of new materials and fine chemicals in the industry .

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with various biomolecules, potentially altering their function . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Arylpiperazine Derivatives

Compounds bearing arylpiperazine moieties demonstrate significant α-adrenergic receptor (AR) binding and cardiovascular effects:

- 1-[2-Hydroxy-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (Compound 8)

1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7)

1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 18)

These compounds highlight the importance of substituents on the arylpiperazine ring. Chlorine atoms and hydroxyl groups enhance α-AR selectivity and potency, while the hydroxypropyl linker optimizes spatial orientation for receptor interaction .

Benzimidazole and Phenoxy Derivatives

- 4-{1-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methyl-2-propanyl)-2-pyrrolidinone Features a bulky benzimidazole-phenoxy hybrid structure. Likely designed for enhanced metabolic stability due to steric hindrance from the neopentyl group .

Aminoalkyl Derivatives

- 1-[2-Hydroxy-3-[(4-methylphenyl)methylamino]propyl]pyrrolidin-2-one hydrochloride Combines a methylphenylmethylamino group with a hydroxypropyl chain. Molecular weight: 298.81 g/mol .

Structural and Functional Contrasts with 4-(2,2-Dimethylpropyl)pyrrolidin-2-one

Key Research Findings and Implications

Substituent-Driven Activity : Polar groups (e.g., hydroxyl, chlorine) on arylpiperazine derivatives enhance α-AR affinity and cardiovascular activity, whereas bulky alkyl groups (e.g., neopentyl) may improve pharmacokinetic properties .

Synthetic Utility : this compound’s commercial availability and moderate cost position it as a versatile intermediate for introducing lipophilic motifs in drug discovery .

Knowledge Gaps: No direct pharmacological data exist for this compound.

Biological Activity

4-(2,2-Dimethylpropyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C9H17N

- Molecular Weight : 155.24 g/mol

- IUPAC Name : this compound

- CAS Number : 1497268-53-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing their activity and affecting downstream signaling pathways.

- Cytotoxic Effects : Similar compounds have demonstrated cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and cytotoxic properties. Below is a summary of its biological effects:

| Biological Activity | IC50 (µM) | Target Cells/Organisms |

|---|---|---|

| Antibacterial | 50 - 100 | E. coli, S. aureus |

| Cytotoxicity | 1.8 | HeLa cells |

| Enzyme Inhibition | N/A | AChE |

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be between 50 and 100 µg/mL, indicating significant antibacterial potential against pathogens like E. coli and S. aureus.

- Cytotoxicity Assessment : The cytotoxic effects were assessed using HeLa cells (cervical cancer). The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 1.8 µM, comparable to established chemotherapeutic agents.

- Mechanistic Insights : Investigations into the mechanisms revealed that the compound may exert its cytotoxic effects through inhibition of tubulin polymerization, disrupting mitotic spindle formation during cell division .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Factors such as solubility and stability influence its absorption in biological systems.

- Distribution : The compound's lipophilicity may affect its distribution within tissues.

- Metabolism : Metabolic stability is essential for determining the lifespan of the compound in the body.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,2-Dimethylpropyl)pyrrolidin-2-one, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step processes, such as cyclization of precursor amines or ketones under acidic or catalytic conditions. For example, highlights the use of controlled temperatures and inert atmospheres to stabilize intermediates. Key steps include:

- Step 1 : Alkylation of pyrrolidin-2-one with 2,2-dimethylpropyl halides in the presence of a base like K₂CO₃.

- Step 2 : Purification via column chromatography to isolate the product.

- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of alkylating agent) and using polar aprotic solvents (e.g., DMF) enhance reactivity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with literature data (e.g., δ ~1.2 ppm for tert-butyl groups; δ ~2.5 ppm for pyrrolidinone protons) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., C–C bond averaging 1.54 Å in the crystal lattice) .

- HPLC-MS : Detect impurities (<0.5%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 184.2) .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer : Prioritize solubility, stability, and reactivity:

- Solubility : Use logP calculations (estimated ~1.8) to select solvents (e.g., dichloromethane for reactions, DMSO for biological assays) .

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C, as seen in ).

- Reactivity : Monitor lactam ring stability under acidic/basic conditions using pH-dependent kinetic studies .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. static crystal structures).

- Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation of the 2,2-dimethylpropyl group.

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to identify dominant conformers .

- Case Study : reports a single crystal structure (space group P2₁), while solution NMR may show averaged signals due to rapid interconversion .

Q. What strategies are effective for synthesizing enantiopure this compound?

- Methodological Answer : Leverage asymmetric catalysis or chiral resolution:

- Chiral Auxiliaries : Use (S)-proline derivatives to induce stereoselectivity during cyclization.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures with >90% enantiomeric excess .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol gradients .

Q. How does the 2,2-dimethylpropyl substituent influence biological activity compared to other alkyl groups?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- In Silico Docking : Compare binding affinities of alkyl-substituted analogs to target proteins (e.g., enzymes in ).

- Pharmacokinetic Profiling : Assess metabolic stability (CYP450 assays) and membrane permeability (Caco-2 models) .

- Case Study : Bulkier substituents like 2,2-dimethylpropyl may enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

Q. What computational methods predict the synthetic pathways for novel pyrrolidinone derivatives?

- Methodological Answer : Use retrosynthesis algorithms and machine learning:

- Retrosynthetic Planning : Tools like IBM RXN for Chemistry propose routes based on known reactions (e.g., ’s use of pyrimidine coupling).

- Machine Learning : Train models on reaction databases (Reaxys, SciFinder) to prioritize high-yield steps for alkylation or ring closure .

- Validation : Compare predicted pathways with experimental results from and to refine accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.